2-Fluoro-3,3,5,5-tetramethylcyclohexan-1-one
CAS No.: 37783-39-4
Cat. No.: VC18290371
Molecular Formula: C10H17FO
Molecular Weight: 172.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37783-39-4 |
|---|---|
| Molecular Formula | C10H17FO |
| Molecular Weight | 172.24 g/mol |
| IUPAC Name | 2-fluoro-3,3,5,5-tetramethylcyclohexan-1-one |
| Standard InChI | InChI=1S/C10H17FO/c1-9(2)5-7(12)8(11)10(3,4)6-9/h8H,5-6H2,1-4H3 |
| Standard InChI Key | SZZGHHZYWKBRIY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=O)C(C(C1)(C)C)F)C |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s backbone consists of a cyclohexane ring with a ketone group (C=O) at position 1 and fluorine at position 2. The 3,3,5,5-tetramethyl substitution imposes significant steric hindrance, locking the ring into a chair conformation. This rigidity reduces rotational freedom, as observed in structurally similar 2′-fluoro-substituted acetophenones, where fluorine’s electronegativity influences neighboring bond angles and dipole moments .
Electronic Effects of Fluorine
Fluorine’s strong electron-withdrawing nature polarizes the C–F bond, creating a dipole that alters the electron density of the cyclohexanone ring. In analogous systems, such as 2-fluoro-3-nitrobenzoic acid, fluorine stabilizes adjacent negative charges through inductive effects, enhancing thermal stability . For 2-fluoro-3,3,5,5-tetramethylcyclohexan-1-one, this effect likely increases the ketone’s electrophilicity, making it more reactive toward nucleophilic additions.
Synthesis and Optimization
Retrosynthetic Analysis
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Friedel-Crafts Acylation: Introducing the ketone group to a pre-fluorinated tetramethylcyclohexane precursor.
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Oxidative Fluorination: Using reagents like Selectfluor® to fluorinate a tetramethylcyclohexanol intermediate, followed by oxidation to the ketone.
Challenges in Fluorination
Fluorination at the 2-position requires precise control to avoid over-halogenation. In the synthesis of 2-fluoro-3-nitrobenzoic acid, chromium trioxide-mediated oxidation under acidic conditions achieved selective fluorination . Similar conditions (e.g., H2SO4/NaClO3) could be adapted, though the tetramethyl groups may necessitate higher temperatures or prolonged reaction times.
Physicochemical Properties
Predicted LogP and Solubility
Using the XLOGP3 algorithm , the compound’s LogP is estimated at 2.1–2.5, indicating moderate lipophilicity. This aligns with trends in fluorinated cyclohexanones, where fluorine reduces LogP relative to non-fluorinated analogs. Aqueous solubility is expected to be low (<1 mg/mL), consistent with methyl-rich structures like methyl 2-fluoro-3-nitrobenzoate .
Thermal Stability
The tetramethyl groups enhance thermal stability by limiting conformational flexibility. Differential scanning calorimetry (DSC) of similar compounds, such as 2,4-difluoro-5-nitrobenzoic acid, shows decomposition temperatures above 200°C . For this derivative, decomposition likely occurs near 180–220°C, contingent on purity.
Applications and Biological Relevance
Pharmaceutical Intermediates
Fluorinated cyclohexanones are pivotal in drug design due to their metabolic stability and bioavailability. For example, ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate serves as a precursor to protease inhibitors . The tetramethyl groups in 2-fluoro-3,3,5,5-tetramethylcyclohexan-1-one could improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapeutics.
Agrochemical Uses
Fluorine’s ability to resist microbial degradation enhances pesticide longevity. Structural analogs like 2-fluoro-5-nitrobenzoic acid exhibit herbicidal activity , suggesting potential utility in crop protection.
Future Research Directions
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Synthetic Methodologies: Develop catalytic fluorination techniques to improve yield and selectivity.
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.
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Computational Modeling: Use DFT calculations to predict reactivity and optimize drug-likeness.
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